molecular formula C21H17NO2 B8524787 Phenyl-1,1-dimethyl-1H-benzo[e]indole-2-carboxylate CAS No. 823207-03-0

Phenyl-1,1-dimethyl-1H-benzo[e]indole-2-carboxylate

Cat. No.: B8524787
CAS No.: 823207-03-0
M. Wt: 315.4 g/mol
InChI Key: CHMXVGMMUBNDPX-UHFFFAOYSA-N
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Description

Phenyl-1,1-dimethyl-1H-benzo[e]indole-2-carboxylate is a useful research compound. Its molecular formula is C21H17NO2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

823207-03-0

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

phenyl 1,1-dimethylbenzo[e]indole-2-carboxylate

InChI

InChI=1S/C21H17NO2/c1-21(2)18-16-11-7-6-8-14(16)12-13-17(18)22-19(21)20(23)24-15-9-4-3-5-10-15/h3-13H,1-2H3

InChI Key

CHMXVGMMUBNDPX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC3=CC=CC=C32)N=C1C(=O)OC4=CC=CC=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 mg of 1,1-dimethyl-1H-benzo[e]indole-2-carboxylic acid 3 (0.84 mmol) and 395 mg (4.2 mmol) phenol were dissolved in 50 mL methylene chloride. Then 188 μL (1.12 mmol) trifluorosulfonic acid anhydride were added and the reaction mixture was stirred at room temperature for 5 hours. After evaporation of the solvent under reduced pressure, the residue was taken up in methylene chloride and washed with 0.1 N NaOH and water. The organic phase was separated, dried over sodium sulfate and filtered. The solvent was removed under vacuum and the crude product was purified by preparative HPLC column chromatography (eluent: water-acetonitrile). The appropriate fractions were combined and dried by lyophilization to yield 7.5 mg of product 4.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
trifluorosulfonic acid anhydride
Quantity
188 μL
Type
reactant
Reaction Step Two

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